structural characterization of[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine
structural characterization of[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine
An In-depth Technical Guide to the Structural Characterization of [5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine
Foreword for the Researcher: The structural elucidation of a novel chemical entity is a foundational pillar of chemical and pharmaceutical sciences. It is the process by which we translate a molecular formula into a three-dimensional reality, confirming identity, purity, and stereochemistry. This guide is dedicated to outlining a comprehensive, multi-technique approach for the definitive structural characterization of the compound [5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine.
While published experimental data for this specific molecule is not currently available in public databases, this paper serves as a robust framework for researchers.[1] It details the necessary analytical methodologies and presents expected, predictive data based on the known molecular structure and spectral data from closely related analogues.[2][3][4] As a Senior Application Scientist, the intent here is not to report findings, but to provide a validated roadmap for the rigorous scientific investigation of this and similar heterocyclic amines. Every protocol herein is designed as a self-validating system, ensuring the highest degree of scientific integrity.
Molecular Identity and Physicochemical Properties
The first step in any characterization is to establish the fundamental properties of the molecule. This provides the theoretical basis for all subsequent spectroscopic and crystallographic analyses.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O | PubChem[1] |
| Molecular Weight | 222.67 g/mol | Biosynth[5] |
| Monoisotopic Mass | 222.05598 Da | PubChem[1] |
| Canonical SMILES | CC1=C(OC(=N1)CN)C2=CC=C(C=C2)Cl | PubChem[1] |
| InChIKey | UKQPXMCCYSGFEO-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 1.9 | PubChem[1] |
Elemental Composition Confirmation: High-Resolution Mass Spectrometry (HRMS)
Expert Rationale: Before committing to extensive NMR and crystallographic studies, it is paramount to confirm that the synthesized material has the correct elemental composition. High-Resolution Mass Spectrometry provides an exact mass measurement with sufficient accuracy to distinguish between molecules with the same nominal mass but different elemental formulas.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
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Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an ESI-TOF mass spectrometer.
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Ionization Mode: Positive ion mode is typically preferred for amines as they readily accept a proton to form a stable cation, [M+H]⁺.
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Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
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Analysis: Compare the measured exact mass of the most abundant ion (expected to be the [M+H]⁺ adduct) with the theoretically calculated mass.
Table 2: Predicted HRMS Adducts
Data predicted by computational tools and sourced from PubChem. The [M+H]⁺ ion is the primary target for verification.
| Adduct | Calculated m/z |
| [M+H]⁺ | 223.06326 |
| [M+Na]⁺ | 245.04520 |
| [M+NH₄]⁺ | 240.08980 |
| [M-H]⁻ | 221.04870 |
The experimental observation of an ion at m/z 223.06326 (within 5 ppm error) would provide strong evidence for the elemental formula C₁₁H₁₂ClN₂O⁺, thus confirming the molecular identity.
Unambiguous Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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¹H NMR: Acquire a standard proton spectrum. Note the chemical shift (δ), multiplicity (singlet, doublet, etc.), coupling constant (J), and integration for each signal.
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¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Note the chemical shift of each unique carbon atom.
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2D COSY: This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
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2D HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached.
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2D HMBC: This experiment shows correlations between protons and carbons that are separated by 2-3 bonds, which is critical for piecing together the molecular fragments.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Chemical shifts are predicted based on standard values and data from analogous structures.[2][6] Final assignments must be confirmed by 2D NMR.
| Position | Predicted δ ¹H (ppm), Multiplicity, J (Hz), Integration | Predicted δ ¹³C (ppm) | Rationale |
| -CH₃ | ~2.3 (s, 3H) | ~11 | Methyl group on oxazole ring. |
| -CH₂-NH₂ | ~4.1 (s, 2H) | ~50 | Methylene group adjacent to amine and oxazole. |
| -NH₂ | ~1.8 (br s, 2H) | - | Amine protons, often broad and exchangeable. |
| Ar-H (ortho to Cl) | ~7.4 (d, J≈8.5, 2H) | ~129 | Aromatic protons ortho to the electron-withdrawing Cl. |
| Ar-H (meta to Cl) | ~7.3 (d, J≈8.5, 2H) | ~129.5 | Aromatic protons meta to Cl. |
| Oxazole C2 | - | ~164 | Carbon of the oxazole ring bearing the CH₂NH₂ group. |
| Oxazole C4 | - | ~121 | Carbon of the oxazole ring bearing the methyl group. |
| Oxazole C5 | - | ~143 | Carbon of the oxazole ring bearing the chlorophenyl group. |
| Ar-C (ipso) | - | ~133 | Aromatic carbon attached to the oxazole ring. |
| Ar-C (para, with Cl) | - | ~135 | Aromatic carbon bearing the chlorine atom. |
Functional Group Identification: Infrared (IR) Spectroscopy
Expert Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The vibrational frequencies of bonds within the molecule provide a characteristic "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
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Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Table 4: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂) |
| 1650-1600 | C=N stretch | Oxazole Ring |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1050 | C-O stretch | Oxazole Ring C-O-C |
| 850-800 | C-H bend (out-of-plane) | 1,4-Disubstituted Benzene |
| 800-600 | C-Cl stretch | Aryl Halide |
Definitive 3D Structure: Single-Crystal X-ray Diffraction
Expert Rationale: While NMR provides the connectivity, only single-crystal X-ray diffraction can provide the absolute, unambiguous three-dimensional structure of a molecule in the solid state. It yields precise bond lengths, bond angles, and torsional angles, confirming the geometry and intermolecular interactions.
Workflow for X-ray Crystallography
Sources
- 1. PubChemLite - [5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine (C11H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. rsc.org [rsc.org]
